Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine

Description

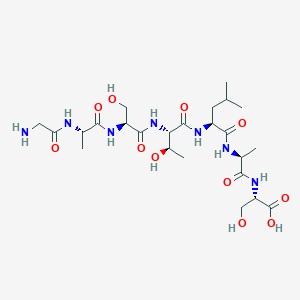

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine is a heptapeptide with the sequence Gly-Ala-Ser-Thr-Leu-Ala-Ser. Its molecular formula is C24H43N7O11 (calculated based on residue composition), and it features a combination of polar (Ser, Thr), hydrophobic (Leu, Ala), and flexible (Gly) residues.

Properties

CAS No. |

920520-97-4 |

|---|---|

Molecular Formula |

C24H43N7O11 |

Molecular Weight |

605.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C24H43N7O11/c1-10(2)6-14(21(38)27-12(4)20(37)30-16(9-33)24(41)42)28-23(40)18(13(5)34)31-22(39)15(8-32)29-19(36)11(3)26-17(35)7-25/h10-16,18,32-34H,6-9,25H2,1-5H3,(H,26,35)(H,27,38)(H,28,40)(H,29,36)(H,30,37)(H,31,39)(H,41,42)/t11-,12-,13+,14-,15-,16-,18-/m0/s1 |

InChI Key |

RTCRAONWDGHHEK-CDUXMJHTSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CN)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

Reduction: Reduction reactions can be used to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DCC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of serine residues can lead to the formation of serine sulfoxide.

Scientific Research Applications

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine has diverse applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related peptides from the evidence:

*Solubility estimates based on residue hydrophobicity and charge.

Key Observations:

- Charge Differences : The target compound’s neutral charge contrasts with the positively charged CAS 849356-07-6 (due to arginine), impacting solubility and membrane interactions .

- Hydrophobicity : The target’s leucine and alanine residues confer moderate hydrophobicity, whereas ’s compound includes highly hydrophobic residues (Ile, Phe) and cysteines, likely reducing aqueous solubility .

- Flexibility : The target’s glycine and serine residues enhance conformational flexibility compared to CAS 61909-17-9, which lacks leucine and has a shorter backbone .

Enzymatic and Metabolic Stability

- Threonine Aldolase Interactions : The target’s threonine residue may render it susceptible to cleavage by threonine aldolases, as observed in enzymatic studies of similar peptides . In contrast, peptides lacking threonine (e.g., CAS 61909-17-9) may evade this pathway .

Biological Activity

Glycyl-L-alanyl-L-seryl-L-threonyl-L-leucyl-L-alanyl-L-serine (Gly-Ala-Ser-Thr-Leu-Ala-Ser) is a synthetic peptide composed of seven amino acids. Its unique sequence contributes to various biological activities, making it a subject of interest in biochemical and pharmacological research. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C26H46N8O10

- Molecular Weight : Approximately 505.63 g/mol

- Structure : The peptide contains a combination of hydrophilic and hydrophobic amino acids, which influences its solubility and interaction with biological molecules.

This compound exhibits several biological activities due to its ability to interact with various receptors and enzymes:

- Enzyme Modulation : The peptide may modulate the activity of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It can bind to certain receptors, potentially affecting signal transduction pathways.

- Phosphorylation Potential : The threonine residue can undergo phosphorylation, a critical modification that regulates protein function and cellular processes.

Interaction Studies

Research has demonstrated that Gly-Ala-Ser-Thr-Leu-Ala-Ser interacts with multiple biological targets. These interactions are vital for understanding its mechanism of action:

- Binding Affinity : Studies have shown that the peptide has a significant binding affinity for certain receptors involved in cellular signaling pathways, which may lead to therapeutic effects in conditions like cancer and metabolic disorders.

- Cell Signaling : The peptide's ability to influence cell signaling pathways is linked to its amino acid composition, particularly the presence of threonine, which plays a role in phosphorylation events.

Cancer Research

In a study examining the role of amino acids in cancer metabolism, it was found that peptides similar to Gly-Ala-Ser-Thr-Leu-Ala-Ser can influence tumor growth and metastasis. The modulation of amino acid metabolism was linked to the progression of gastric cancer, highlighting the potential therapeutic implications of this peptide in oncology .

Neuroprotective Effects

Another research highlighted the neuroprotective properties of peptides containing serine and threonine residues. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, suggesting that Gly-Ala-Ser-Thr-Leu-Ala-Ser could have potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Peptide | Amino Acid Composition | Biological Activity |

|---|---|---|

| Glycyl-L-alanyl-L-seryl-L-threonyl- | Gly, Ala, Ser, Thr, Leu | Modulates enzyme activity; receptor binding |

| L-valyl-L-alanyseryl-threonyl | Val, Ala, Ser, Thr | Neuroprotective effects; reduces oxidative stress |

| L-seryl-L-alanylleucyseryl-threonyl | Ser, Ala, Leu, Thr | Potential anti-cancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.